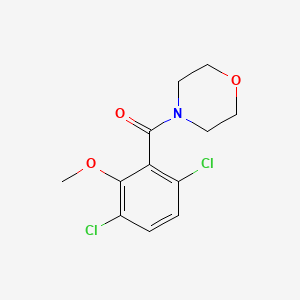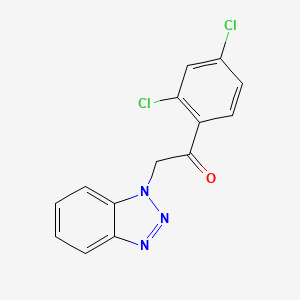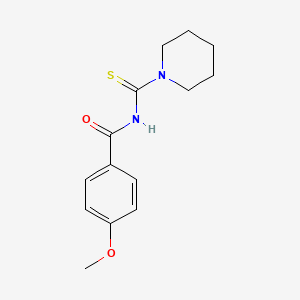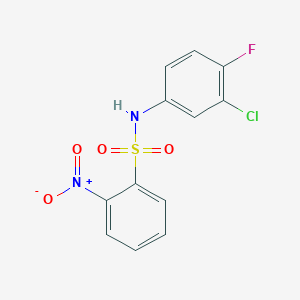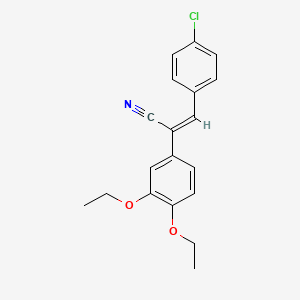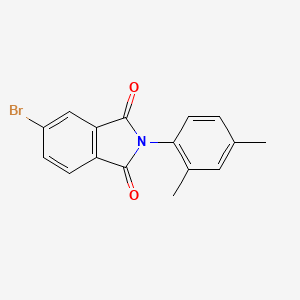![molecular formula C12H13ClF3NO B5870443 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound that has been developed for scientific research applications. The compound has been found to have potential therapeutic properties, particularly in the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide involves the activation of CB2 receptors. Activation of these receptors has been shown to have anti-inflammatory and analgesic effects. The compound has also been found to have a low affinity for CB1 receptors, which are predominantly expressed in the central nervous system and have been implicated in the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide is its selectivity for CB2 receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of the compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of pain and inflammation. Another area of interest is the development of more selective CB2 agonists, which could have fewer side effects than currently available compounds. Finally, there is a need for further research on the mechanism of action of CB2 agonists, which could lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide involves several steps. The first step is the synthesis of 4-chloro-2-(trifluoromethyl)phenylacetic acid. This is followed by the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methyl-1-butanol in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for CB2 receptors, which are predominantly expressed in immune cells and have been implicated in the regulation of inflammation and pain.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c1-7(2)5-11(18)17-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6-7H,5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPXRUIZPFYHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
